molecular formula C23H28N4O3S2 B2552007 4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 442557-00-8

4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2552007
CAS No.: 442557-00-8
M. Wt: 472.62
InChI Key: FGEXSYMHSRKAES-UHFFFAOYSA-N
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Description

4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a dibutylsulfamoyl group and a pyridinyl-thiazolyl moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine.

    Introduction of the Dibutylsulfamoyl Group: The final step involves the sulfonylation of the amine with dibutylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to its biological effects.

    Pathways Involved: Potential pathways include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dibutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide: can be compared with other sulfonamide and thiazole-containing compounds, such as:

Uniqueness

    Structural Complexity: The combination of a benzamide core with a dibutylsulfamoyl group and a pyridinyl-thiazolyl moiety makes it unique.

    Its unique structure may confer distinct biological activities and applications not seen in simpler compounds.

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-3-5-15-27(16-6-4-2)32(29,30)19-12-10-18(11-13-19)22(28)26-23-25-21(17-31-23)20-9-7-8-14-24-20/h7-14,17H,3-6,15-16H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEXSYMHSRKAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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